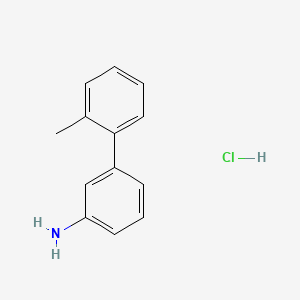

3-(o-Tolyl)aniline

Description

BenchChem offers high-quality 3-(o-Tolyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(o-Tolyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2-methylphenyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N.ClH/c1-10-5-2-3-8-13(10)11-6-4-7-12(14)9-11;/h2-9H,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCGDYFRDPMZRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-amino-2'-methylbiphenyl structure and molecular weight

Technical Whitepaper: Chemical Profile and Synthetic Utility of 3-Amino-2'-methylbiphenyl

Executive Summary

3-Amino-2'-methylbiphenyl (C₁₃H₁₃N) represents a specialized class of steric-hindered biaryl amines. Unlike planar biphenyls, the ortho-methyl group at the 2'-position induces a torsional twist between the phenyl rings, disrupting

Part 1: Structural Characterization & Physiochemical Properties

The physiochemical behavior of 3-amino-2'-methylbiphenyl is dominated by the steric clash between the 2'-methyl group and the protons at the 2/6 positions of the aniline ring. This "ortho-effect" prevents the two aromatic rings from achieving coplanarity, which is a critical consideration for ligand design in transition metal catalysis or dye synthesis.

Table 1: Core Chemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 2'-Methyl-[1,1'-biphenyl]-3-amine | Systematic nomenclature |

| CAS Number | 400745-54-2 | Primary identifier |

| Molecular Formula | C₁₃H₁₃N | |

| Molecular Weight | 183.25 g/mol | Calculated based on standard atomic weights |

| Physical State | Solid (Crystalline) | Typically off-white to pale yellow |

| Melting Point | 65–70 °C (Predicted) | Dependent on purity/polymorph |

| SMILES | Cc1ccccc1c2cccc(N)c2 | Useful for cheminformatics integration |

| pKa (Conjugate Acid) | ~4.0 – 4.2 | Lower than aniline (4.[1][2]6) due to twisted conjugation |

Structural Visualization (DOT)

The following diagram illustrates the connectivity and the steric influence of the methyl group.

Figure 1: Conceptual representation of the biaryl twist induced by the 2'-methyl substituent.

Part 2: Synthetic Pathways

While direct coupling of amines is possible, the Nitro-Reduction Route is the industry standard for high-fidelity synthesis. This pathway avoids catalyst poisoning by the free amine during the palladium-catalyzed step and prevents the formation of poly-arylated side products.

Protocol: Suzuki-Miyaura Coupling & Hydrogenation

Reaction 1: Cross-Coupling

-

Reactants: 3-Nitrophenylboronic acid (1.1 eq) + 2-Bromotoluene (1.0 eq).

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ for challenging substrates.

-

Base/Solvent: K₂CO₃ (2.0 eq) in Toluene/Ethanol/Water (4:1:1).

-

Conditions: Reflux (90-100°C) under Argon for 12-16 hours.

Reaction 2: Chemoselective Reduction

-

Precursor: 2'-Methyl-3-nitrobiphenyl (isolated from Rxn 1).

-

Reagent: H₂ (balloon pressure) or Hydrazine hydrate.

-

Catalyst: Pd/C (10% wt) or Raney Nickel.

-

Solvent: Methanol or Ethyl Acetate.

-

Workup: Filtration through Celite® to remove pyrophoric catalyst.

Synthetic Workflow Diagram (DOT)

Figure 2: Step-wise synthetic pathway ensuring regio-control and high purity.

Part 3: Analytical Profiling

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Methyl Group: Singlet at

~2.1–2.3 ppm (3H). -

Amine Protons: Broad singlet at

~5.0–5.2 ppm (2H, exchangeable with D₂O). -

Aromatic Region: Multiplets at

6.5–7.4 ppm (8H). Look for the distinct shielding of protons ortho to the amine.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ Peak: 184.26 m/z.

-

-

IR Spectroscopy:

-

N-H Stretch: Doublet around 3300–3450 cm⁻¹ (characteristic of primary amines).

-

Part 4: Safety & Toxicology (Critical)

WARNING: Aminobiphenyls are structurally related to known human carcinogens (e.g., 4-aminobiphenyl).[3] While the meta-substitution (3-amino) and ortho-methyl group modulate biological activity, this compound must be handled as a suspected mutagen .

-

Hazard Class: Acute Toxicity (Oral/Dermal), Potential Carcinogen.

-

Handling: Use only in a fume hood with a HEPA filter. Double-gloving (Nitrile) is mandatory.

-

Waste Disposal: Segregate as hazardous organic waste. Do not mix with oxidizers.

-

Mechanism of Toxicity: Metabolic activation via N-hydroxylation can lead to DNA adduct formation. The ortho-methyl group may enhance lipophilicity, potentially increasing bioavailability compared to the parent aminobiphenyl.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 57177185 (Related Analogues). Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

Arctom Scientific. Product Catalog: 3-Amino-2'-methylbiphenyl (CAS 400745-54-2).[4] (Source for specific CAS assignment).

Sources

2'-methyl-[1,1'-biphenyl]-3-amine synonyms and nomenclature

An In-Depth Technical Guide to 2'-Methyl-[1,1'-biphenyl]-3-amine

Introduction

2'-Methyl-[1,1'-biphenyl]-3-amine is a biphenyl derivative, a class of organic compounds that feature prominently in medicinal chemistry and materials science. The biphenyl scaffold, consisting of two connected phenyl rings, provides a rigid yet conformationally flexible backbone that is ideal for designing molecules that can interact with biological targets. The specific substitution pattern of 2'-Methyl-[1,1'-biphenyl]-3-amine—an amino group at the 3-position and a methyl group at the 2'-position—makes it a valuable and versatile building block, or synthon, for the synthesis of more complex molecules, particularly in the realm of drug discovery.

The "magic methyl" effect, a well-documented phenomenon in medicinal chemistry, underscores the profound impact that the addition of a single methyl group can have on a molecule's pharmacodynamic and pharmacokinetic properties.[1] The strategic placement of the methyl group in this compound can influence its binding affinity to target proteins, metabolic stability, and overall efficacy. This guide provides a comprehensive overview of the nomenclature, properties, synthesis, and applications of 2'-Methyl-[1,1'-biphenyl]-3-amine, tailored for researchers and professionals in drug development.

Chemical Identity and Nomenclature

Accurate identification is paramount in chemical research and development. 2'-Methyl-[1,1'-biphenyl]-3-amine is identified by a systematic IUPAC name and several common synonyms, along with a unique CAS Registry Number.

Nomenclature and Synonyms

-

Systematic IUPAC Name: 2'-Methyl-[1,1'-biphenyl]-3-amine[2]

-

CAS Registry Number: 400745-54-2[3]

-

Common Synonyms:

Chemical Structure and Identifiers

The structure consists of a biphenyl core where one phenyl ring is substituted with an amine group at position 3, and the second phenyl ring is substituted with a methyl group at position 2'.

Caption: Chemical structure of 2'-Methyl-[1,1'-biphenyl]-3-amine.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₃N | [3] |

| Molecular Weight | 183.25 g/mol | [3] |

| Canonical SMILES | CC1=CC=CC=C1C2=CC(N)=CC=C2 | [2] |

| InChI | InChI=1S/C13H13N/c1-10-7-6-8-11(9-10)12-4-2-3-5-13(12)14/h2-9H,14H2,1H3 | [2] |

| InChI Key | WXVGZIZBMFJASZ-UHFFFAOYSA-N |[2] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in biological systems and its suitability for various experimental conditions. The data below are predicted values, which provide a useful baseline for laboratory work.

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 334.1 ± 21.0 °C | [3] |

| Density | 1.057 ± 0.06 g/cm³ | [3] |

| Storage Temperature | 2-8°C (protect from light) |[3] |

Synthesis Methodology

Proposed Synthetic Route: Suzuki Coupling

The most logical and field-proven approach involves the palladium-catalyzed Suzuki coupling of a substituted bromoaniline with a substituted phenylboronic acid.

Reaction Scheme: (3-Aminophenyl)boronic acid + 1-Bromo-2-methylbenzene → 2'-Methyl-[1,1'-biphenyl]-3-amine

Causality and Rationale:

-

Palladium Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, is essential for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the biphenyl bond.

-

Base: A base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) is required to activate the boronic acid for the transmetalation step.

-

Solvent System: A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is typically used to dissolve both the organic substrates and the inorganic base.

Experimental Protocol (Representative)

The following is a self-validating, representative protocol based on standard Suzuki coupling procedures for analogous compounds.[6]

-

Reagent Preparation: In a round-bottom flask, dissolve (3-aminophenyl)boronic acid (1.0 eq) and 1-bromo-2-methylbenzene (1.0-1.2 eq) in a 3:1 mixture of toluene and water.

-

Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq) and a base (e.g., K₂CO₃, 2.0-3.0 eq) to the reaction mixture.

-

Heating and Monitoring: Heat the mixture to reflux (typically 80-110°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-24 hours).

-

Workup and Extraction: Cool the reaction to room temperature. Dilute with water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 2'-Methyl-[1,1'-biphenyl]-3-amine.

Caption: Proposed workflow for the synthesis of 2'-Methyl-[1,1'-biphenyl]-3-amine.

Applications in Drug Discovery and Research

The biphenyl scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic the side chains of amino acids like phenylalanine and tyrosine, enabling interactions with various biological targets. 2'-Methyl-[1,1'-biphenyl]-3-amine serves as a critical starting material or core structure for synthesizing potent therapeutic agents.

Scaffold for Anti-Cancer Agents

Research has demonstrated the utility of this specific biphenyl amine in developing novel anti-cancer therapies.

-

PD-1/PD-L1 Inhibitors: Small molecule inhibitors incorporating the biphenyl structure have shown significant effects on the PD-1/PD-L1 axis, a key pathway in cancer immunotherapy.[7]

-

Design of Novel Conjugates: In one study, a series of novel compounds were synthesized using N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine as the core scaffold.[7] Several of these compounds displayed strong anti-cancer effects across multiple cancer cell lines, with one derivative showing an IC₅₀ value of 2.08 μM against HT-29 colon cancer cells.[7]

-

PKMYT1 Inhibitors: Derivatives such as 2-amino-[1,1'-biphenyl]-3-carboxamides have been designed as potent and selective inhibitors of PKMYT1, a synthetic lethal target for treating CCNE1-amplified breast cancer.[8]

Caption: Role of the title compound as a scaffold in drug discovery.

Analytical and Spectroscopic Characterization

Confirmation of the structure and purity of 2'-Methyl-[1,1'-biphenyl]-3-amine after synthesis is achieved through standard analytical techniques. While specific spectral data is not publicly cataloged, the expected characteristics can be predicted.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be complex but highly informative.

-

Aromatic Region (~6.5-7.5 ppm): A series of multiplets corresponding to the 8 aromatic protons on the two distinct phenyl rings.

-

Amine Protons (~3.5-4.5 ppm): A broad singlet for the -NH₂ protons. The chemical shift can vary depending on the solvent and concentration. This signal may not show coupling due to rapid proton exchange.[9]

-

Methyl Protons (~2.0-2.3 ppm): A sharp singlet corresponding to the three protons of the -CH₃ group.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum would show 13 distinct signals: 12 for the aromatic carbons of the biphenyl system and one for the methyl carbon.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 183.25, corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₁₃H₁₃N.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include:

-

N-H Stretching: A pair of medium-intensity peaks around 3300-3500 cm⁻¹ characteristic of a primary amine.

-

C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.

-

Safety and Handling

Proper handling of all chemical reagents is crucial for laboratory safety. 2'-Methyl-[1,1'-biphenyl]-3-amine is classified as harmful.

Table 3: GHS Hazard Information

| Category | Information |

|---|---|

| Pictogram | GHS07: Harmful/Irritant[2] |

| Signal Word | Warning[2] |

| Hazard Statements | H302: Harmful if swallowed[2] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2]P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[2] |

Handling Recommendations:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place, protected from light.[3]

Conclusion

2'-Methyl-[1,1'-biphenyl]-3-amine is more than a simple organic molecule; it is a strategically designed building block for advanced chemical synthesis. Its structure is finely tuned for utility in medicinal chemistry, particularly in the development of targeted cancer therapies. Understanding its nomenclature, properties, and synthetic pathways empowers researchers to leverage its full potential in creating next-generation pharmaceuticals. The principles of Suzuki coupling provide a reliable method for its synthesis, while its known application as a scaffold in drug design programs highlights its significance and value to the scientific community.

References

-

2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]

-

2-Methyl-1,1'-biphenyl - Hazardous Agents. Haz-Map. [Link]

-

Innovations in Medicinal Chemistry: The Role of 2-Methyl-3-biphenylmethanol in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

2-Methylbiphenyl | C13H12 | CID 12563. PubChem. [Link]

-

N-Methylbiphenyl-2-amine | C13H13N | CID 12246986. PubChem. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

-

3-Aminobiphenyl. Wikipedia. [Link]

-

2'-Chloro-N-methyl-[1,1'-biphenyl]-3-amine. PubChem. [Link]

-

Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. PubMed. [Link]

-

3-Aminobiphenyl | C12H11N | CID 16717. PubChem. [Link]

-

Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PubMed Central. [Link]

- Process for the preparation of biphenylamines.

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]

-

Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. MDPI. [Link]

-

Synthesis of 3-methyl-[1,1'-biphenyl]-2-amine. PrepChem.com. [Link]

-

1H proton nmr spectrum of methylamine. Doc Brown's Advanced Organic Chemistry. [Link]

-

3'-Amino-2'-Hydroxy-[1,1']biphenyl-3-carboxylic Acid. Pharmaffiliates. [Link]

-

Safety Data Sheet: Methylamine. Carl ROTH. [Link]

-

Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles. ResearchGate. [Link]

-

Naming Amines. Chemistry LibreTexts. [Link]

-

A postulated mechanism for the formation of aminobiphenyl. ResearchGate. [Link]

-

Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)amine-Based Derivatives. MDPI. [Link]

-

Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer. PubMed. [Link]

-

N-benzyltetrahydrothiophen-3-amine 1,1-dioxide. PubChem. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 错误页 [amp.chemicalbook.com]

- 4. 2'-METHYL [1,1'-BIPHENYL]-3-AMINE CAS#: 400745-54-2 [amp.chemicalbook.com]

- 5. WO2021014437A1 - Process for the preparation of biphenylamines - Google Patents [patents.google.com]

- 6. 3-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 7. Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Physical Properties of Sterically Hindered Biphenyl Amines: A Technical Guide

Topic: Physical Properties of Sterically Hindered Biphenyl Amines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sterically hindered biphenyl amines represent a critical class of structural motifs in modern organic synthesis and materials science. Unlike simple anilines, the introduction of bulky substituents at the ortho-positions of the biphenyl core induces a permanent twist in the molecular backbone. This conformational restriction dictates their unique physical properties: high rotational energy barriers leading to atropisomerism, modulated basicity through inhibition of resonance, and specific redox windows suitable for hole-transport applications. This guide provides a rigorous analysis of these properties, grounded in experimental protocols and mechanistic logic.

Structural Fundamentals: Atropisomerism & Conformation

The defining physical characteristic of hindered biphenyl amines is axial chirality . In unhindered biphenyls, the aryl-aryl bond rotation has a low barrier (~6.0 kcal/mol), allowing rapid interconversion at room temperature. However, introducing steric bulk (e.g., -CH₃, -tBu, -OMe) at the 2,2', 6, or 6' positions creates significant repulsive forces that lock the molecule into a twisted conformation.

The Mechanics of Steric Locking

When the rotational barrier (

-

Torsion Angle (

): In hindered systems, the dihedral angle between the phenyl rings typically deviates from 0° (planar) to nearly 90° (orthogonal) to minimize -

Electronic Decoupling: This orthogonality breaks the

-conjugation between the two aromatic rings, isolating the electronic properties of the amine functionality from the distal ring.

Visualization of Atropisomerism Logic

The following diagram illustrates the causal relationship between steric bulk and the emergence of axial chirality.

Figure 1: Logical flow from steric substitution to the emergence of stable atropisomers.

Electronic & Physical Properties[1]

Basicity and pKa Modulation

The basicity of the amino group in biphenyl amines is heavily influenced by the "Ortho Effect."

-

Resonance Inhibition (Base Strengthening): In a planar system, the nitrogen lone pair delocalizes into the aromatic

-system, lowering basicity. In hindered, twisted biphenyls, this conjugation is disrupted. The lone pair remains more localized on the nitrogen, potentially increasing basicity compared to planar analogs. -

Steric Inhibition of Solvation (Base Weakening): Conversely, bulky groups physically block solvent molecules from stabilizing the protonated ammonium cation. In aqueous media, this effect often dominates, making ortho-substituted anilines weaker bases than their para counterparts.

Table 1: Comparative pKa Trends in Aromatic Amines

| Compound Class | Substituent Pattern | Approx.[1][2][3][4][5] pKa (Conj. Acid) | Dominant Effect |

| Aniline | Unsubstituted | 4.6 | Resonance Stabilization |

| p-Toluidine | 4-Methyl | 5.1 | Inductive Donation (+I) |

| o-Toluidine | 2-Methyl | 4.4 | Steric Inhibition of Solvation |

| 2-Aminobiphenyl | 2-Phenyl | ~3.8 - 4.2 | Steric + Inductive Withdrawal |

| Hindered Biphenyl | 2,2'-Disubstituted | Variable | Balance of Decoupling vs. Solvation |

Redox Properties (Hole Transport)

Sterically hindered biphenyl amines (e.g., derivatives of TPD or NPB) are extensively used as Hole Transport Materials (HTMs) in OLEDs.

-

Oxidation Potential (

): Typically ranges from 0.6 V to 1.0 V vs. SCE . The steric twist prevents planarization upon oxidation, maintaining a high triplet energy ( -

Stability: The radical cations formed upon oxidation are kinetically stabilized by the steric bulk, which protects the reactive para-positions from coupling reactions (dimerization).

Experimental Protocols

Protocol A: Measuring Rotational Barriers via Variable Temperature (VT) NMR

To quantify the steric hindrance, one must determine the rotational energy barrier (

Principle: At low temperatures, exchange is slow, and distinct signals for atropisomers (or diastereotopic protons) are visible. As temperature rises, signals broaden and merge at the Coalescence Temperature (

Workflow:

-

Sample Prep: Dissolve ~10 mg of the amine in a high-boiling deuterated solvent (e.g., DMSO-

, Toluene- -

Low-T Acquisition: Cool to -40°C or lower to "freeze" the rotation. Identify split peaks (e.g., diastereotopic methyl groups).

-

Stepwise Heating: Increase temperature in 10°C increments.

-

Determine

: Identify the temperature where the split peaks merge into a single broad peak. -

Calculation: Use the Eyring equation approximation at coalescence:

Where

Figure 2: Workflow for determining rotational energy barriers using VT-NMR.

Protocol B: Electrochemical Analysis (Cyclic Voltammetry)

This protocol determines the HOMO level and oxidative stability.

System Setup:

-

Working Electrode: Glassy Carbon (polished with 0.05

m alumina). -

Counter Electrode: Platinum wire.[6]

-

Reference Electrode: Ag/AgCl or SCE.

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

) in dry Dichloromethane (DCM).

Procedure:

-

Blank Scan: Run a CV of the electrolyte solution to ensure purity.

-

Analyte Addition: Add the biphenyl amine (approx. 1 mM concentration).

-

Scan: Cycle potential from 0 V to +1.5 V (vs. Ref) at scan rates of 50, 100, and 200 mV/s.

-

Analysis:

-

Reversibility: Check if

. Reversible waves indicate stable radical cations (good for HTMs). Irreversible waves suggest degradation. -

HOMO Calculation:

(referenced to Ferrocene vacuum level).

-

Application Context

Buchwald-Hartwig Amination Ligands

In catalysis, the steric bulk of biphenyl-based phosphine ligands (e.g., JohnPhos, XPhos) is derived from the same structural principles. The "biphenyl amine" precursors to these ligands rely on the high rotational barrier to maintain the active catalytic species (Pd(0)) in a mono-ligated state, which accelerates the oxidative addition step.

-

Key Property: The bulk prevents the formation of inactive bis-ligated palladium complexes.

OLED Hole Transport Layers

For OLEDs, the high triplet energy (

-

Design Rule: Maximizing the torsion angle via 2,2'-substitution increases

, making the material suitable for blue phosphorescent devices.

References

-

Rotational Barriers in Biphenyls: Johansson, M. P., & Olsen, J. (2008). Torsional Barriers and Equilibrium Angles of Biphenyl and Substituted Biphenyls. Journal of Chemical Theory and Computation. Link

-

VT-NMR Methodology: Gasparro, F. P., & Kolodny, N. H. (1977). NMR determination of the rotational barrier in N,N-dimethylacetamide. Journal of Chemical Education. Link

-

Buchwald Ligand Design: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link

-

Electrochemical Properties: Thelakkat, M., & Schmidt, H. W. (1998). Synthesis and properties of novel hole transport materials for electroluminescent devices. Advanced Materials. Link

-

pKa of Hindered Amines: Kartashynska, E. S., et al. (2020). Basicity of sterically hindered amines. Journal of Molecular Liquids. Link

Sources

Technical Guide: Solubility Profiling & Handling of 3-(o-Tolyl)aniline

CAS: 400745-54-2 | Molecular Weight: 183.25 g/mol | Structure: Biphenyl Amine Derivative[1][2][3][4]

Executive Summary

3-(o-Tolyl)aniline (also known as 3-amino-2'-methylbiphenyl) is a lipophilic biaryl amine commonly employed as a building block in the synthesis of kinase inhibitors and advanced materials.[1][2][3][4] Its structural core—a biphenyl system with an ortho-methyl group—imparts significant hydrophobicity (LogP ~4.[1][2][3][4]5) and rotational steric hindrance, which directly impacts its dissolution kinetics.

This guide addresses the critical challenge of solubilizing this compound for biological assays and chemical synthesis. While it exhibits high solubility in aprotic polar solvents like DMSO , its behavior in protic solvents like Methanol and subsequent dilution into aqueous buffers requires strict protocol adherence to prevent precipitation ("crashing out") and experimental variability.

Physicochemical Profile & Solubility Mechanics[2][3][4]

Understanding the molecule's properties is the first step to successful solvation.

| Property | Value | Implication for Solubility |

| Molecular Weight | 183.25 g/mol | Small molecule; rapid dissolution once wetted.[1][2][3][4] |

| LogP (Predicted) | ~4.5 | Highly lipophilic.[2][3] Poor water solubility (<0.1 mg/mL).[3][4] Requires organic co-solvents.[4] |

| pKa (Aniline N) | ~4.0 - 5.0 | Weak base.[1][2][3][4] Solubility in water increases significantly at pH < 3.[4] |

| H-Bond Donors | 1 (-NH₂) | Capable of H-bonding with DMSO (acceptor) and Methanol (donor/acceptor).[1][2][3][4] |

| Physical State | Solid | Likely crystalline; requires vortexing/sonication to break lattice energy.[2] |

Solvent-Specific Mechanisms[1][2][3][4]

-

DMSO (Dimethyl Sulfoxide): The primary solvent of choice . DMSO interacts strongly with the aromatic biphenyl system via dipole-dipole interactions and acts as a hydrogen bond acceptor for the amine protons.[2][3][4]

-

Methanol (MeOH): A secondary solvent .[3][4] Methanol solvates via hydrogen bonding but lacks the strong polarizability of DMSO. It is useful for LC-MS sample preparation but less stable for long-term storage due to evaporation.[1][2][3][4]

Experimental Protocols

Protocol A: Preparation of a 10 mM Stock Solution (DMSO)

Standard procedure for biological assay stocks.[2][3][4]

Reagents:

Workflow:

-

Weighing: Accurately weigh 1.83 mg of 3-(o-Tolyl)aniline into a tared 1.5 mL amber glass vial.

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

-

Dissolution:

-

Vortex vigorously for 30 seconds.

-

If particulates remain, sonicate in a water bath at room temperature (25°C) for 5 minutes.

-

Visual Check: Solution must be optically clear and free of Schlieren lines (swirls indicating density gradients).[3]

-

-

Storage: Aliquot into smaller volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Saturation Solubility Testing (Shake-Flask Method)

Use this protocol if precise solubility limits are unknown for your specific batch/purity.[1][2][3][4]

-

Excess Addition: Add excess solid compound (~10 mg) to 0.5 mL of solvent (DMSO or Methanol) in a glass vial.

-

Equilibration: Shake at 300 RPM at 25°C for 24 hours.

-

Clarification: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

-

Quantification:

Visualization: Solvation & Workflow

Figure 1: Solubility Decision Tree & Handling Workflow

This diagram outlines the logical flow for handling 3-(o-Tolyl)aniline based on the intended application.

Caption: Decision matrix for solvent selection based on downstream application. Note the critical precipitation risk during aqueous dilution.[2]

Troubleshooting & Optimization

Issue: Compound precipitates upon dilution into media/buffer. [1][2]

-

Cause: The "Crash-out" effect.[1][2][3][4] The high LogP (4.5) means the compound prefers self-aggregation over water solvation once the organic co-solvent concentration drops below a critical threshold.[1][2][3][4]

-

Solution:

-

Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO. Perform an intermediate step (e.g., dilute stock to 10x conc. in 10% DMSO/Water) before final addition.

-

Surfactants: Add 0.05% Tween-20 or Triton X-100 to the assay buffer before adding the compound.

-

Sonication: Sonicate the final assay solution for 60 seconds if the protein/cells can tolerate it.

-

Issue: Stock solution turns yellow/brown over time.

-

Cause: Oxidation of the aniline amine group.

-

Solution: Store under nitrogen or argon gas.[4] Use amber vials. Discard stocks older than 3 months.[4]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1515982, 3-(o-Tolyl)aniline. Retrieved February 3, 2026 from [Link][2][3]

-

European Chemicals Agency (ECHA). Registration Dossier: Biphenyl amines and derivatives. CAS 400745-54-2.[1][2][3][4] Retrieved February 3, 2026 from [Link][2][3]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID | 376592-93-7 [chemicalbook.com]

- 3. Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate | C22H19N3O2 | CID 15654653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(o-Tolyl)aniline | C13H13N | CID 1515982 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Sourcing & Technical Guide: High-Purity 3-(o-Tolyl)aniline

CAS Number: 400745-54-2 IUPAC Name: 3-(2-Methylphenyl)aniline; 2'-Methyl-[1,1'-biphenyl]-3-amine Molecular Formula: C₁₃H₁₃N Molecular Weight: 183.25 g/mol [1]

Executive Summary

3-(o-Tolyl)aniline is a critical biphenyl amine intermediate used primarily in the synthesis of Hole Transport Materials (HTM) for OLED devices and as a steric scaffold in medicinal chemistry (specifically kinase inhibitors).[1] Its structural motif—a meta-substituted amine on a biphenyl core with ortho-methyl steric hindrance—imparts unique thermal stability and solubility profiles to downstream materials.[1]

This guide provides researchers with a validated sourcing strategy, pricing benchmarks, and a self-validating technical protocol for synthesis and quality control.[1]

Market Intelligence: Suppliers & Pricing Analysis

Current Market Status: Specialty Chemical / Research Grade.[1] Unlike commodity anilines (e.g., o-toluidine), 3-(o-Tolyl)aniline is a high-value building block.[1] Prices vary significantly between Western distributors (high markup, fast logistics) and Asian manufacturers (lower cost, longer lead time).

Pricing Benchmarks (Q1 2025 Estimates)

The following data normalizes pricing for High Purity (>98%) grade.

| Supplier Type | Region | Pack Size | Price Range (USD) | Normalized ($/g) | Lead Time |

| Western Distributor | EU / USA | 1 g | $450 - $550 | ~$500/g | 1-3 Days |

| Direct Manufacturer | China | 1 g | $80 - $150 | ~$100/g | 2-3 Weeks |

| Bulk Inquiry | Global | >10 g | Quote Only | Est.[1] | 3-4 Weeks |

Recommended Suppliers

-

BLD Pharm (Cat# BD230190): Primary manufacturer source. Reliable for bulk inquiries (>10g).

-

Alfa Chemistry: Good for US-based small-scale research needs; often stocks local inventory.[1]

-

Reagentia: European hub for rapid delivery, though at a premium price point (€490/1g).

-

Ambeed: Competitive pricing for milligram-scale screening quantities.

Sourcing Directive: For OLED device fabrication, standard "98%" purity is insufficient due to trace metal quenching.[1] You must request "Sublimed Grade" (>99.5%, Trace Metals <10 ppm) or perform in-house sublimation.[1]

Technical Deep Dive: Synthesis & Characterization

If commercial costs are prohibitive or specific isotopic labeling is required, in-house synthesis via Suzuki-Miyaura Coupling is the industry standard.[1]

Reaction Logic

The synthesis couples 3-Bromoaniline (electrophile) with 2-Tolylboronic acid (nucleophile).[1]

-

Why this route? It avoids the formation of regioisomers common in nitration/reduction pathways.

-

Catalyst Choice: Pd(PPh₃)₄ is standard, but Pd₂(dba)₃ / S-Phos is recommended for this sterically hindered ortho-methyl substrate to improve turnover frequency (TOF).[1]

Experimental Protocol (Self-Validating)

Scale: 10 mmol

-

Setup: Flame-dry a 100 mL Schlenk flask. Cycle Argon/Vacuum 3x.

-

Reagents:

-

Catalysis: Add Pd(PPh₃)₄ (5 mol%, 0.58 g) under Argon counterflow.

-

Reaction: Reflux at 90°C for 16 hours.

-

Validation Point: Monitor via TLC (Hexane/EtOAc 4:1).[1] Product R_f ≈ 0.4 (distinct blue fluorescence under UV254).

-

-

Workup: Cool, extract with EtOAc, wash with brine, dry over MgSO₄.

-

Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient 10:1 → 4:1).

Synthesis Workflow Diagram

The following diagram illustrates the catalytic cycle and process flow, highlighting the critical oxidative addition and reductive elimination steps.

Caption: Figure 1. Suzuki-Miyaura coupling workflow for the synthesis of 3-(o-Tolyl)aniline, detailing the Pd-catalyzed pathway.

Quality Control & Specifications

To ensure data integrity in drug development or device efficiency in OLEDs, the following QC metrics are mandatory.

Specification Table

| Test | Method | Acceptance Criteria |

| Assay | HPLC (C18, MeOH/H₂O) | ≥ 99.0% (Area %) |

| Identity | ¹H-NMR (400 MHz, DMSO-d₆) | Matches Reference Structure |

| Volatiles | Loss on Drying (LOD) | ≤ 0.5% |

| Trace Metals | ICP-MS (Critical for OLED) | < 10 ppm (Total) |

| Appearance | Visual | Off-white to pale yellow solid |

NMR Validation (Diagnostic Signals)

-

Methyl Group: Singlet at ~2.25 ppm (3H).

-

Amine Protons: Broad singlet at ~5.10 ppm (2H, exchangeable with D₂O).

-

Biphenyl Core: Multiplet region 6.50 – 7.30 ppm (8H). Note: The ortho-methyl group causes a twist in the biphenyl bond, shielding adjacent protons.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1515982, 3-(o-Tolyl)aniline. Retrieved from [Link][1]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational Method).

-

Reagentia. Pricing Data for CAS 400745-54-2.[1][2] Retrieved from [Link][1]

Sources

3-(o-Tolyl)aniline PubChem CID and ChemSpider reference

Topic: 3-(o-Tolyl)aniline: Chemical Identity, Synthesis, and Application in Biaryl Scaffold Construction Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(o-Tolyl)aniline (CAS: 172975-98-3), also known as 3-amino-2'-methylbiphenyl, is a critical biaryl building block used in the synthesis of pharmaceuticals and optoelectronic materials. As a privileged scaffold, the meta-substituted biaryl amine motif serves as a geometric spacer in kinase inhibitors (e.g., p38 MAP kinase) and as a core intermediate for Hole Transport Layers (HTL) in Organic Light-Emitting Diodes (OLEDs).

This guide provides a definitive technical reference for the compound, including its verified database identifiers, a self-validating synthesis protocol via Suzuki-Miyaura coupling, and a structural analysis of its applications.

Chemical Identity & Database Reference

The precise identification of biaryl isomers is prone to error due to the similarity in nomenclature between ortho-, meta-, and para-substituted congeners. The data below refers specifically to the 3-(2-methylphenyl) isomer.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| Common Name | 3-(o-Tolyl)aniline |

| IUPAC Name | 3-(2-Methylphenyl)aniline; 2'-Methyl-[1,1'-biphenyl]-3-amine |

| CAS Number | 172975-98-3 |

| PubChem CID | 1515982 |

| ChemSpider ID | Searchable via InChIKey |

| Molecular Formula | C₁₃H₁₃N |

| Molecular Weight | 183.25 g/mol |

| InChIKey | VSKSSQACZWHPED-UHFFFAOYSA-N |

| SMILES | Cc1ccccc1-c2cccc(N)c2 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 56–58 °C (approximate, varies by purity) |

Technical Note: Do not confuse this compound with 2-(o-tolyl)aniline (CAS 1203-41-4), which is the ortho-ortho isomer and possesses significantly different steric properties due to the proximity of the amine and methyl groups.

Synthetic Methodology: Suzuki-Miyaura Coupling

The most robust route to 3-(o-Tolyl)aniline is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromoaniline and 2-methylphenylboronic acid . This route is preferred over using 3-aminophenylboronic acid due to the lower cost and higher stability of the bromo-aniline precursor.

Reaction Pathway Diagram

The following Graphviz diagram illustrates the catalytic cycle and workflow for this specific synthesis.

Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of 3-(o-Tolyl)aniline, highlighting the oxidative addition and reductive elimination steps.

Experimental Protocol

Materials:

-

3-Bromoaniline (1.0 equiv, 10 mmol)

-

2-Methylphenylboronic acid (1.2 equiv, 12 mmol)

-

Pd(PPh₃)₄ (3-5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent System: Toluene : Ethanol : Water (4:1:1 ratio)

Step-by-Step Procedure:

-

Degassing: In a three-neck round-bottom flask equipped with a condenser, combine toluene (40 mL), ethanol (10 mL), and water (10 mL). Sparge with nitrogen or argon for 20 minutes to remove dissolved oxygen (critical to prevent Pd catalyst oxidation).

-

Reagent Addition: Add 3-bromoaniline (1.72 g) and 2-methylphenylboronic acid (1.63 g).

-

Base Activation: Add solid K₂CO₃ (2.76 g). Stir for 5 minutes under inert atmosphere.

-

Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.58 g).

-

Reflux: Heat the mixture to 90°C (reflux) under nitrogen for 12–16 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The starting bromoaniline spot should disappear.

-

Work-up: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography on silica gel, eluting with Hexane/Ethyl Acetate (gradient 10:1 to 4:1).

-

Validation: The product should be an off-white solid. Confirm identity via ¹H NMR (look for the methyl singlet at ~2.25 ppm and amine broad singlet at ~3.7 ppm).

Applications in Drug Discovery & Materials Science

The 3-(o-Tolyl)aniline scaffold is "privileged" because it introduces a twist in the molecular planarity due to the steric clash between the ortho-methyl group and the protons on the adjacent ring. This non-planar conformation is vital for:

Medicinal Chemistry: Kinase Inhibition

In the development of p38 MAP kinase inhibitors, the biaryl amine moiety often fits into the hydrophobic pocket of the enzyme. The meta-amino group serves as a handle for forming urea or amide linkages, which are key hydrogen-bonding motifs in active site binding.

-

Mechanism: The o-tolyl group provides hydrophobic bulk that induces a specific dihedral angle (approx. 45–60°), often improving selectivity against other kinases by exploiting the size of the "gatekeeper" residue in the ATP binding pocket.

Materials Science: OLED Intermediates

This compound is a precursor for Triarylamines , which are ubiquitous in Hole Transport Layers (HTL) of OLEDs.

-

Role: The amino group is further arylated (e.g., via Buchwald-Hartwig coupling) to form star-shaped molecules. The non-planarity prevents π-stacking crystallization, ensuring the formation of stable amorphous films essential for device longevity.

Safety & Handling (GHS Classification)

As an aniline derivative, 3-(o-Tolyl)aniline must be handled with strict safety protocols.

-

Acute Toxicity: Harmful if swallowed (H302) or in contact with skin (H312).[1]

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1]

-

PPE Requirements: Nitrile gloves, safety goggles, and a fume hood are mandatory. Avoid dust formation.

-

Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. Anilines are prone to oxidation (darkening) upon air exposure.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1515982, 3-(o-Tolyl)aniline. Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Synthesis of 3-Amino-2'-Methylbiphenyl

Executive Summary

The synthesis of 3-amino-2'-methylbiphenyl represents a classic challenge in medicinal chemistry: constructing a biaryl scaffold that possesses both steric hindrance (ortho-methyl group) and a Lewis-basic functionality (free amine) capable of poisoning palladium catalysts.

This Application Note provides two distinct, self-validating protocols for this synthesis:

-

Protocol A (The "Robust" Route): A two-step sequence utilizing a nitro-precursor to eliminate catalyst poisoning risks. Recommended for scale-up and high-reliability requirements.

-

Protocol B (The "Direct" Route): A single-step chemoselective coupling utilizing Third-Generation Buchwald Precatalysts. Recommended for rapid library synthesis and high-throughput screening (HTS).

Strategic Retrosynthesis & Pathway Selection

The target molecule features an amine at the meta position of Ring A and a methyl group at the ortho position of Ring B. The ortho-methyl group introduces steric strain, making the transmetalation step of the Suzuki-Miyaura coupling slower and more susceptible to side reactions (e.g., protodeboronation).

Decision Matrix: Pathway Selection

| Feature | Protocol A: Nitro-Reduction | Protocol B: Direct Amine Coupling |

| Step Count | 2 Steps | 1 Step |

| Catalyst Cost | Low (Generic Pd sources) | High (Specialized Ligands/Precatalysts) |

| Risk of Poisoning | Negligible (Nitro is non-coordinating) | Moderate (Free amine can bind Pd) |

| Purification | Standard Chromatography | Acid-Base Extraction (Self-Purifying) |

| Scalability | High (>100g) | Medium (<10g) |

Visual Workflow (DOT Diagram)

Figure 1: Comparison of the Two-Step Nitro Route (Solid Line) vs. the Direct Amine Route (Dashed Line).

Protocol A: The Robust Two-Step Route (Nitro-Reduction)

This route is preferred when using generic catalysts (e.g., Pd(PPh3)4) or when the purity of the boronic acid is variable. The nitro group is electron-withdrawing, activating the ring for coupling and preventing coordination to the metal center.

Step 1: Suzuki-Miyaura Coupling

Reaction: 2-Bromotoluene + 3-Nitrophenylboronic acid

Reagents:

-

2-Bromotoluene (1.0 equiv)

-

3-Nitrophenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM (3 mol%) — Chosen for resistance to oxidation compared to Pd(PPh3)4.

-

Base: Potassium Carbonate (

), 2.0 M aqueous solution (3.0 equiv). -

Solvent: 1,4-Dioxane (0.2 M concentration).

Procedure:

-

Charge a round-bottom flask with 2-bromotoluene, 3-nitrophenylboronic acid, and Pd(dppf)Cl2·DCM.

-

Evacuate and backfill with Nitrogen (

) three times (Critical for active catalyst life). -

Add degassed 1,4-Dioxane and 2.0 M aqueous

. -

Heat to 90°C for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The bromide limiting reagent should disappear.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

Step 2: Iron-Mediated Reduction

Reaction: 3-Nitro-2'-methylbiphenyl

Why Iron? Hydrogenation (H2/Pd) can sometimes cause dehalogenation if halogens are present elsewhere, or reduce the biaryl bond if over-exposed. Iron powder is chemoselective and robust.

Procedure:

-

Dissolve the nitro-intermediate in Ethanol/Water (4:1 ratio).

-

Add Iron powder (5.0 equiv) and Ammonium Chloride (

, 5.0 equiv). -

Heat to reflux (80°C) with vigorous stirring (mechanical stirring recommended for scales >10g due to slurry thickness).

-

Run for 2 hours.

-

Checkpoint: Solution will turn from yellow (nitro) to colorless/brown slurry (amine).

-

-

Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.

-

Concentration: Remove ethanol under reduced pressure.

Protocol B: The Direct Route (Chemoselective Suzuki)

This protocol utilizes XPhos Pd G2 (or SPhos Pd G2), a pre-formed precatalyst. The bulky biaryl phosphine ligand (XPhos) creates a "protective shell" around the palladium, preventing the free amine of the substrate from binding and deactivating the catalyst.

Mechanistic Insight

The free amine (

Experimental Procedure

Reagents:

-

2-Bromotoluene (1.0 equiv)

-

3-Aminophenylboronic acid hemisulfate (1.2 equiv) — Note: The hemisulfate salt is often more stable than the free base.

-

Catalyst: XPhos Pd G2 (2 mol%)

-

Base: Potassium Phosphate Tribasic (

) (3.0 equiv) — Anhydrous base is often preferred here to minimize protodeboronation. -

Solvent: Toluene/Water (10:1) or n-Butanol.[1]

Step-by-Step:

-

Solid Charge: Add 2-bromotoluene, 3-aminophenylboronic acid,

, and XPhos Pd G2 to a reaction vial. -

Inert Atmosphere: Seal and purge with Argon.

-

Solvent: Add degassed solvent (Toluene/Water mixture).

-

Reaction: Heat to 100°C for 2–12 hours.

-

Visual Check: The reaction usually darkens as Pd(0) is generated and cycles.

-

-

Purification (The "Self-Validating" Acid-Base Extraction):

-

Dilute crude mixture with Diethyl Ether (

). -

Extract: Wash the organic layer with 1.0 M HCl (aq) . The product (amine) will protonate and move to the aqueous layer (

). Impurities (unreacted bromide, de-boronated byproducts) remain in the organic layer. -

Discard: Discard the organic layer.

-

Basify: Take the aqueous acidic layer and slowly add 6.0 M NaOH until pH > 12. The product will precipitate or oil out as the free amine.

-

Recover: Extract the now-cloudy aqueous mixture with

or DCM. Dry and concentrate. -

Result: This yields >95% pure amine without column chromatography.

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (Protocol B) | Catalyst Poisoning | Switch from SPhos to XPhos or BrettPhos (bulkier). Ensure Argon purge is rigorous. |

| Protodeboronation (Ar-B(OH)2 | Hydrolysis of Boronic Acid | Reduce water content. Use MIDA boronates or Potassium Trifluoroborates ( |

| Homocoupling (Ar-Ar dimers) | Oxidation of Boronic Acid | Ensure strict oxygen-free conditions. Degas solvents by sparging with |

| Stalled Reaction | Steric Bulk of 2-methyl | Increase temperature to 110°C. Switch solvent to n-Butanol (higher boiling point). |

Safety & Handling

-

Palladium Residues: Pd is a heavy metal. All aqueous waste from the extraction must be treated as heavy metal waste.

-

Boronic Acids: Generally low toxicity, but 3-aminophenylboronic acid can be an irritant.

-

2-Bromotoluene: Lachrymator. Handle in a fume hood.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved October 26, 2023. Link

-

Sigma-Aldrich. (n.d.). XPhos Pd G2 Product Page (Technical Data). Link

Sources

Application Notes and Protocols for 3-(o-Tolyl)aniline as an OLED Hole Transport Material Intermediate

Introduction: The Critical Role of Hole Transport Intermediates in OLED Technology

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering superior contrast, wider viewing angles, and faster response times compared to conventional liquid crystal displays.[1] The performance of a multilayer OLED device is critically dependent on the balanced injection and transport of charge carriers—electrons and holes—to the emissive layer where they recombine to produce light. The Hole Transport Layer (HTL) plays a pivotal role in this process by facilitating the efficient transport of holes from the anode and blocking the leakage of electrons from the emissive layer.[2]

Triarylamine derivatives are a cornerstone class of materials for HTLs, prized for their high hole mobility and excellent thermal and morphological stability.[3] The strategic design of these molecules allows for the fine-tuning of their electronic and physical properties. 3-(o-Tolyl)aniline is a key building block in this context, serving as a versatile intermediate. Its asymmetric biaryl structure provides a non-planar molecular geometry that can inhibit crystallization in thin films, a crucial factor for device longevity. Furthermore, the amino group offers a reactive handle for subsequent functionalization, enabling the construction of more complex, high-performance HTM architectures through reactions like the Buchwald-Hartwig amination.

This guide provides a comprehensive overview and detailed protocols for the synthesis, purification, and application of 3-(o-Tolyl)aniline as a precursor for advanced OLED hole transport materials. We will elucidate the causality behind the synthetic choices and provide self-validating protocols to ensure reproducibility and high-purity outcomes essential for organic electronics.

PART 1: Synthesis and Purification of the Intermediate: 3-(o-Tolyl)aniline

The synthesis of 3-(o-Tolyl)aniline is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and broad functional group tolerance.[4] In this protocol, we will couple 3-bromoaniline with o-tolylboronic acid.

Experimental Workflow: Synthesis of 3-(o-Tolyl)aniline

Sources

Application Notes and Protocols: Synthesis of Biaryl Amine Ligands from 3-(o-Tolyl)aniline

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of sterically hindered biaryl amine ligands, with a specific focus on utilizing 3-(o-tolyl)aniline as a versatile starting material. The palladium-catalyzed Buchwald-Hartwig amination is presented as the core synthetic strategy, offering a robust and efficient pathway to these valuable compounds. This document is intended for researchers, scientists, and professionals in drug development and materials science who require access to advanced molecular scaffolds. We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step experimental procedures, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Introduction: The Significance of Sterically Hindered Biaryl Amine Ligands

Biaryl amine scaffolds are privileged structures in modern chemistry, finding extensive applications as ligands in catalysis, as key building blocks in medicinal chemistry, and as functional components in organic electronics.[1] The inherent steric bulk and specific electronic properties derived from the biaryl framework can impart unique reactivity and selectivity when these molecules are employed as ligands in cross-coupling reactions.[2] Furthermore, the conformational rigidity and tunable electronic nature of N-aryl biaryl amines make them promising candidates for host materials in Organic Light-Emitting Diodes (OLEDs).[3]

The starting material, 3-(o-tolyl)aniline, offers a unique structural motif. The ortho-tolyl group introduces significant steric hindrance around the aniline nitrogen, which can be strategically exploited to control the coordination environment in metal complexes when the resulting biaryl amine is used as a ligand. This guide focuses on the N-arylation of 3-(o-tolyl)aniline via the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[4][5] This reaction is renowned for its broad substrate scope and functional group tolerance, making it an ideal choice for the synthesis of complex amine derivatives.[6]

The Synthetic Approach: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds through the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide.[4][5] The reaction typically employs a palladium precursor, a bulky, electron-rich phosphine ligand, and a base.

The general reaction scheme is as follows:

For the synthesis of biaryl amine ligands from 3-(o-tolyl)aniline, the reaction involves coupling it with a suitable aryl halide (e.g., bromobenzene, 4-bromoanisole) in the presence of a palladium catalyst system.

Mechanistic Insights: The Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves several key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and subsequent deprotonation by the base generates a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired biaryl amine and regenerating the active Pd(0) catalyst.[4]

A simplified representation of the catalytic cycle is depicted below:

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative synthesis of an N-aryl-3-(o-tolyl)aniline.

General Considerations

-

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[7]

-

Solvents should be anhydrous and degassed prior to use.

-

Reagents should be of high purity. 3-(o-Tolyl)aniline and aryl halides are commercially available. Palladium catalysts and ligands can be sourced from various chemical suppliers.

Synthesis of N-(4-methoxyphenyl)-3-(o-tolyl)aniline

This protocol details the synthesis of a representative biaryl amine ligand.

Reaction Scheme:

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 3-(o-Tolyl)aniline | 183.25[8] | 183 mg | 1.0 |

| 4-Bromoanisole | 187.04 | 206 mg | 1.1 |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 4.5 mg | 0.02 (2 mol%) |

| XPhos | 476.65 | 19.1 mg | 0.04 (4 mol%) |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 134 mg | 1.4 |

| Anhydrous Toluene | - | 5 mL | - |

Procedure:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (134 mg, 1.4 mmol).

-

Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.

-

Add 3-(o-tolyl)aniline (183 mg, 1.0 mmol) and 4-bromoanisole (206 mg, 1.1 mmol) to the Schlenk tube under a positive flow of argon.

-

Add anhydrous toluene (5 mL) via syringe.

-

Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.

-

Wash the Celite pad with additional diethyl ether (10 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-(4-methoxyphenyl)-3-(o-tolyl)aniline.

Expected Results and Characterization

The successful synthesis of N-(4-methoxyphenyl)-3-(o-tolyl)aniline should yield a solid product. The expected yield for this type of reaction is typically in the range of 70-95%.

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the aromatic protons of both aryl rings, a singlet for the methoxy group protons around δ 3.8 ppm, and a singlet for the methyl group protons of the tolyl substituent around δ 2.3 ppm. The aromatic region (δ 6.8-7.5 ppm) will display a complex pattern of multiplets. A broad singlet corresponding to the N-H proton may be observed.[9]

-

¹³C NMR (100 MHz, CDCl₃): The spectrum will show distinct signals for all carbon atoms in the molecule. The methoxy carbon will appear around δ 55.5 ppm, and the tolyl methyl carbon will be around δ 20.5 ppm. The aromatic carbons will resonate in the region of δ 110-150 ppm.[9]

-

Infrared (IR) Spectroscopy (KBr pellet): The IR spectrum should exhibit a characteristic N-H stretching vibration around 3400 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1600-1450 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) corresponding to the calculated mass of the product (C₂₀H₁₉NO, MW: 289.37).

Applications and Future Directions

The synthesized biaryl amine ligands, such as N-(4-methoxyphenyl)-3-(o-tolyl)aniline, are valuable intermediates for a variety of applications:

-

Catalysis: These sterically demanding ligands can be employed in various transition metal-catalyzed cross-coupling reactions to enhance catalytic activity and selectivity.[10] The bulky nature of the ligand can promote reductive elimination and stabilize the active catalytic species.

-

Materials Science: The unique electronic and photophysical properties of these biaryl amines make them attractive candidates for use in organic electronics, particularly as host materials for phosphorescent OLEDs.[3] The twisted geometry of these molecules can help to suppress aggregation-caused quenching of luminescence.

-

Drug Discovery: The biaryl amine scaffold is a common motif in many biologically active compounds. These synthesized ligands can serve as building blocks for the development of novel therapeutic agents.

Future work in this area could involve the synthesis of a broader library of N-aryl-3-(o-tolyl)aniline derivatives by varying the aryl halide coupling partner. Furthermore, the coordination chemistry of these ligands with various transition metals could be explored to develop novel catalysts with unique reactivity profiles.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of biaryl amine ligands from 3-(o-tolyl)aniline.

Caption: General workflow for the synthesis of biaryl amine ligands.

References

-

Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed January 22, 2024. [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Accessed January 22, 2024. [Link]

-

Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. Accessed January 22, 2024. [Link]

-

Aniline synthesis by amination (arylation). Organic Chemistry Portal. Accessed January 22, 2024. [Link]

-

Supplementary Data. The Royal Society of Chemistry. Accessed January 22, 2024. [Link]

-

Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. MDPI. Accessed January 22, 2024. [Link]

-

Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. MDPI. Accessed January 22, 2024. [Link]

-

Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. NIH. Accessed January 22, 2024. [Link]

-

Supporting Information. Wiley-VCH. Accessed January 22, 2024. [Link]

-

Twisted Biaryl-Amines as Novel Host Materials for Green-Emissive Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) | Request PDF. ResearchGate. Accessed January 22, 2024. [Link]

-

3-(o-Tolyl)aniline. PubChem. Accessed January 22, 2024. [Link]

-

N,N'-Diaryldihydrophenazines as Visible-Light Photocatalysts for Anilines' Arylation Using a Dual Photoredox/Ni(II) Cross-Coupling Strategy. ResearchGate. Accessed January 22, 2024. [Link]

-

Designing Pd–N-Heterocyclic Carbene Complexes for High Reactivity and Selectivity for Cross-Coupling Applications. ACS Publications. Accessed January 22, 2024. [Link]

-

SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Rasayan Journal of Chemistry. Accessed January 22, 2024. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. 3-(o-Tolyl)aniline | C13H13N | CID 1515982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. Advances in Copper and Nickel C─N and C─O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 3-(o-Tolyl)aniline as a Scaffold for PD-1/PD-L1 Inhibitors

This guide details the application of 3-(o-Tolyl)aniline as a privileged hydrophobic scaffold for the development of small-molecule PD-1/PD-L1 inhibitors. It focuses on the structural rationale, synthetic protocols, and biological validation workflows required to transform this fragment into a potent immune checkpoint inhibitor.

Part 1: Scientific Rationale & Structural Biology[1]

The "Twisted" Biphenyl Requirement

Unlike monoclonal antibodies that block the PD-1/PD-L1 interaction by steric occlusion of the flat surface, small molecules (such as the BMS series: BMS-202, BMS-1166) operate via a dimerization mechanism . They bind to a deep, cylindrical hydrophobic pocket formed at the interface of two PD-L1 molecules, effectively locking the protein into a non-functional homodimer.

3-(o-Tolyl)aniline (3-amino-2'-methylbiphenyl) serves as an ideal scaffold for this pocket due to two critical structural features:

-

The Ortho-Methyl "Twist" (o-Tolyl): The methyl group at the 2' position induces a steric clash with the hydrogen atoms of the adjacent phenyl ring. This forces the biphenyl system out of planarity (dihedral angle ~50-60°), mimicking the twisted conformation required to fit inside the cylindrical PD-L1 dimer pocket. Flat biphenyls bind poorly.

-

The Aniline "Vector" (3-Amino): The amine group at the 3-position is not involved in deep hydrophobic burial but points toward the solvent-exposed channel. This provides a chemically versatile handle for attaching hydrophilic "tails" (e.g., PEG chains, amino-ethers) which are essential for:

-

Solubilizing the hydrophobic core.

-

Forming hydrogen bonds with solvent-front residues (e.g., Asp122, Lys124).

-

Mechanism of Action Diagram

The following diagram illustrates how the scaffold facilitates PD-L1 dimerization.

Caption: Mechanistic role of 3-(o-Tolyl)aniline in inducing and stabilizing the PD-L1 homodimer.

Part 2: Chemical Synthesis & Derivatization Protocols

Synthesis of the Scaffold (Suzuki-Miyaura Coupling)

Objective: To synthesize 3-(o-Tolyl)aniline from commercially available precursors.

Reagents:

-

Aryl Halide: 3-Bromoaniline (1.0 eq)

-

Boronic Acid: 2-Methylphenylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

-

Solvent: 1,4-Dioxane (degassed)

Protocol:

-

Setup: In a nitrogen-flushed Schlenk flask, dissolve 3-bromoaniline (500 mg, 2.9 mmol) and 2-methylphenylboronic acid (474 mg, 3.48 mmol) in 1,4-dioxane (10 mL).

-

Activation: Add the Pd catalyst and stir for 5 minutes at room temperature until the solution turns a dark red/brown.

-

Basification: Add the aqueous K₂CO₃ solution.

-

Reflux: Heat the mixture to 90°C for 12 hours under N₂ atmosphere. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The product typically appears as a fluorescent spot under UV (254 nm).

-

Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Wash the pad with EtOAc. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) to yield 3-(o-Tolyl)aniline as a pale yellow oil/solid.

Derivatization Strategy (The "Tail" Attachment)

Objective: To convert the scaffold into a bioactive inhibitor by attaching a solubilizing tail.

The aniline nitrogen is nucleophilic but sterically accessible. A common strategy is Reductive Amination or Acylation .

Protocol (Reductive Amination Example):

-

Reactants: 3-(o-Tolyl)aniline (1.0 eq) + N-Boc-amino-acetaldehyde (1.2 eq).

-

Conditions: Dissolve in DCE (Dichloroethane). Add NaBH(OAc)₃ (1.5 eq) and catalytic Acetic Acid. Stir at RT for 4 hours.

-

Deprotection: Treat the intermediate with TFA/DCM (1:1) to remove the Boc group, exposing a primary amine tail.

-

Result: This yields a secondary amine linker that can be further functionalized (e.g., urea formation) to mimic the BMS-202 tail structure.

Part 3: Biological Validation Workflows

HTRF Binding Assay (Primary Screening)

Objective: To quantify the ability of the synthesized molecule to block the PD-1/PD-L1 interaction.

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) uses a donor (Europium-cryptate labeled PD-L1) and an acceptor (Red-labeled PD-1). Inhibitors disrupt the energy transfer (FRET), reducing the signal.

Materials:

-

Cisbio PD-1/PD-L1 HTRF Binding Kit (or equivalent).

-

Recombinant human PD-L1-Eu and PD-1-d2 proteins.

-

384-well low-volume white plates.

Protocol:

-

Compound Prep: Prepare a 10-point dose-response curve of the inhibitor in DMSO (Top concentration: 10 µM). Dilute 1:100 into the assay buffer (PBS + 0.1% BSA).

-

Plating: Dispense 2 µL of diluted compound into the plate.

-

Protein Addition: Add 4 µL of PD-L1-Eu followed immediately by 4 µL of PD-1-d2.

-

Incubation: Incubate for 2 hours at room temperature (protected from light).

-

Readout: Measure fluorescence at 665 nm (Acceptor) and 620 nm (Donor) using a PHERAstar or EnVision reader.

-

Analysis: Calculate the HTRF Ratio (665/620 * 10^4). Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

-

Validation Criteria: Reference compound (e.g., BMS-202) should yield an IC₅₀ < 50 nM.

-

Cell-Based Reporter Assay (Functional Validation)

Objective: To confirm the inhibitor restores T-cell activation in a cellular context.

System: PD-1/NFAT Reporter-Jurkat Cells (Effector) + PD-L1/aAPC-CHO Cells (Target).

Protocol:

-

Co-Culture: Seed PD-L1 expressing CHO cells (20,000 cells/well) in a 96-well plate. Allow adherence (4 hours).

-

Treatment: Remove media. Add fresh media containing the inhibitor (serial dilutions).

-

Effector Addition: Add PD-1 Jurkat cells (50,000 cells/well) expressing an NFAT-Luciferase reporter.

-

Stimulation: The CHO cells express a TCR activator (anti-CD3 scFv) which stimulates the Jurkat cells. The PD-L1/PD-1 interaction normally suppresses this signal.

-

Incubation: 6 hours at 37°C, 5% CO₂.

-

Measurement: Add Luciferase substrate (e.g., Bio-Glo). Measure luminescence.

-

Interpretation: An increase in luminescence indicates successful blockade of the inhibitory PD-1/PD-L1 signal (Restoration of T-cell activity).

Part 4: Data Presentation & Analysis

Summary of Expected SAR Trends

When modifying the 3-(o-Tolyl)aniline scaffold, the following trends are typically observed:

| Modification Site | Chemical Change | Impact on PD-L1 Potency | Rationale |

| 2'-Position (Ring B) | Remove Methyl (-H) | Loss of Activity | Loss of torsion; molecule becomes planar and cannot fit the pocket. |

| 2'-Position (Ring B) | Larger Group (-Et, -Cl) | Maintained/Improved | Maintains torsion; Halogens often fill a small hydrophobic sub-pocket. |

| 3-Position (Ring A) | Unsubstituted Amine | Low Potency (>1 µM) | Lack of solvent interaction; poor solubility. |

| 3-Position (Ring A) | Hydrophilic Tail Addition | High Potency (<100 nM) | Tail forms H-bonds with Asp122 and improves thermodynamics. |

Workflow Diagram

Caption: Step-by-step screening workflow from scaffold derivatization to functional validation.

References

-

Zak, K. M., et al. (2016). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1). Oncotarget.

-

Skalniak, L., et al. (2017). Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint in cancer therapy. Oncotarget.

-

Guzik, K., et al. (2017). Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization Mechanisms. Journal of Medicinal Chemistry.

-

Bristol-Myers Squibb. (2015). Compounds useful as immunomodulators.[1] WO2015034820A1. (Foundational patent describing the biphenyl core scaffold).

Sources

Application Notes & Protocols: Mastering the Buchwald-Hartwig Amination for Hindered Biaryl Amines

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The synthesis of sterically hindered biaryl amines presents a significant challenge in modern organic chemistry, particularly within the realms of pharmaceutical and materials science. These motifs are prevalent in a myriad of bioactive molecules and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the construction of carbon-nitrogen (C-N) bonds.[1][2] However, when dealing with sterically encumbered substrates, such as bulky biaryl amines, standard protocols often fall short, leading to low yields and sluggish reaction rates. This guide provides an in-depth exploration of the key considerations and robust protocols specifically tailored for the successful Buchwald-Hartwig amination of hindered biaryl amines.

The Challenge of Steric Hindrance in C-N Bond Formation

The primary obstacle in the coupling of hindered biaryl amines is the steric bulk surrounding the nitrogen atom and potentially the ortho-positions of the aryl halide. This congestion can significantly impede crucial steps within the catalytic cycle, namely the oxidative addition of the aryl halide to the palladium(0) catalyst and the subsequent reductive elimination that forms the desired C-N bond.[3] Consequently, overcoming this steric clash is paramount for achieving efficient transformations.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the Buchwald-Hartwig amination catalytic cycle is essential for rational protocol design. The generally accepted mechanism involves the following key steps:[1][4][5][6]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.

-